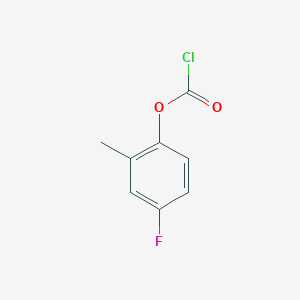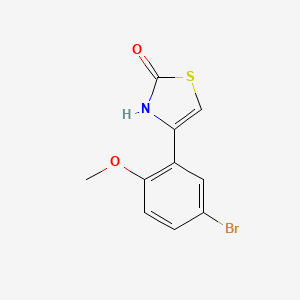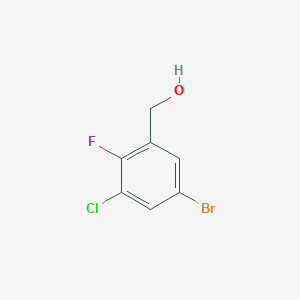
(5-Bromo-3-chloro-2-fluorophenyl)methanol
Overview
Description
(5-Bromo-3-chloro-2-fluorophenyl)methanol is an aromatic compound with the molecular formula C7H5BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methanol group. The unique combination of halogens and the hydroxyl group makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Halogenation of Phenol Derivatives: : One common method involves the halogenation of phenol derivatives For instance, starting with 2-fluorophenol, bromination and chlorination can be sequentially performed to introduce the bromine and chlorine atoms at the desired positions
-
Grignard Reaction: : Another synthetic route involves the use of Grignard reagents. A suitable aryl halide can be reacted with a Grignard reagent to form the intermediate, which is then treated with formaldehyde to introduce the methanol group.
Industrial Production Methods
In an industrial setting, the production of (5-Bromo-3-chloro-2-fluorophenyl)methanol typically involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of halogens. For example, the bromine or chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
-
Oxidation and Reduction: : The hydroxyl group in (5-Bromo-3-chloro-2-fluorophenyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid. Conversely, reduction reactions can convert the hydroxyl group to a methyl group.
-
Coupling Reactions: : The aromatic ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include ethers, amines, or other substituted aromatic compounds.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Methyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-3-chloro-2-fluorophenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a precursor for the synthesis of pharmaceuticals or agrochemicals, where the presence of multiple halogens can enhance biological activity.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which (5-Bromo-3-chloro-2-fluorophenyl)methanol exerts its effects depends on its chemical interactions. The presence of halogens can influence the compound’s reactivity and interaction with other molecules. For instance, the electron-withdrawing nature of the halogens can make the aromatic ring more susceptible to nucleophilic attack. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)methanol
- (3-Chloro-2-fluorophenyl)methanol
- (5-Bromo-3-fluorophenyl)methanol
Uniqueness
(5-Bromo-3-chloro-2-fluorophenyl)methanol is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This specific halogenation pattern can lead to distinct chemical properties and reactivity compared to other similar compounds. The combination of these halogens with the methanol group provides a versatile platform for further chemical modifications and applications.
This detailed overview covers the essential aspects of this compound, from its synthesis and reactions to its applications and unique characteristics
Properties
IUPAC Name |
(5-bromo-3-chloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMBFMBFSYHKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


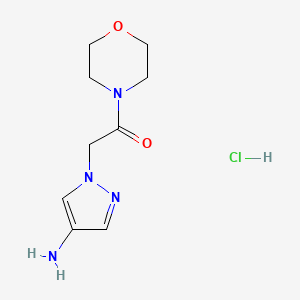

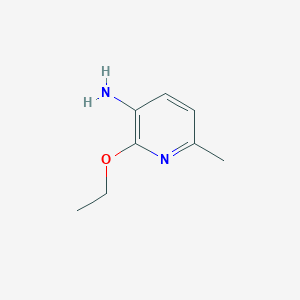
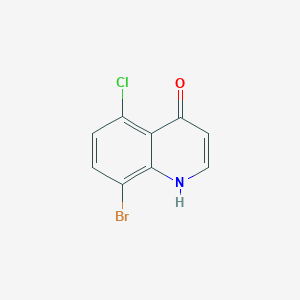
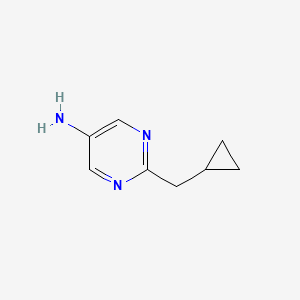
![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)
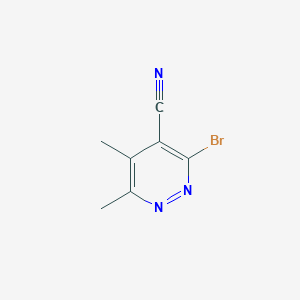
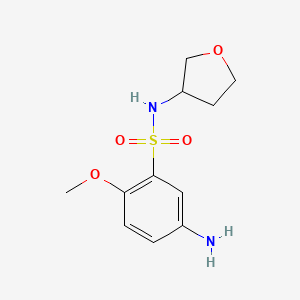
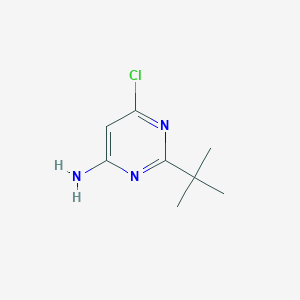
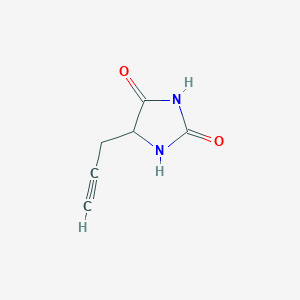

![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)
